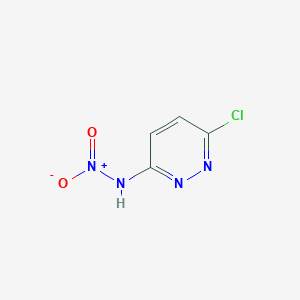
1-(3-Nitrophenyl)cyclobutanecarboxylic acid
Übersicht
Beschreibung
1-(3-Nitrophenyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol It is characterized by a cyclobutane ring attached to a carboxylic acid group and a nitrophenyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Nitrophenyl)cyclobutanecarboxylic acid can be synthesized through a multi-step process involving the formation of the cyclobutane ring and subsequent functionalization. One common method involves the cyclization of a suitable precursor, such as a 3-nitrophenyl-substituted alkene, under specific reaction conditions. The cyclization can be achieved using a Lewis acid catalyst, such as aluminum chloride, in an inert solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Nitrophenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, tetrahydrofuran solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents.
Major Products Formed:
Oxidation: 1-(3-Aminophenyl)cyclobutanecarboxylic acid.
Reduction: 1-(3-Nitrophenyl)cyclobutanemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(3-Nitrophenyl)cyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Nitrophenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with target molecules .
Vergleich Mit ähnlichen Verbindungen
1-(4-Nitrophenyl)cyclobutanecarboxylic acid: Similar structure but with the nitro group at the 4-position.
1-(3-Nitrophenyl)cyclopropanecarboxylic acid: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.
1-(3-Nitrophenyl)cyclohexanecarboxylic acid: Similar structure but with a cyclohexane ring instead of a cyclobutane ring.
Uniqueness: 1-(3-Nitrophenyl)cyclobutanecarboxylic acid is unique due to its specific combination of a cyclobutane ring and a nitrophenyl group at the 3-position, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
IUPAC Name |
1-(3-nitrophenyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-10(14)11(5-2-6-11)8-3-1-4-9(7-8)12(15)16/h1,3-4,7H,2,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUXPHKPYHXRST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile](/img/structure/B184293.png)

![2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B184299.png)






![2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B184311.png)
![4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde](/img/structure/B184312.png)



